4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one

Description

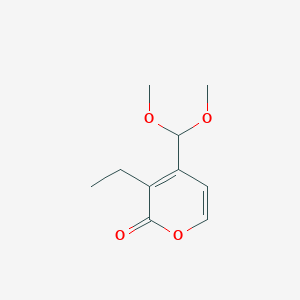

Structure

3D Structure

Properties

CAS No. |

820986-02-5 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

4-(dimethoxymethyl)-3-ethylpyran-2-one |

InChI |

InChI=1S/C10H14O4/c1-4-7-8(10(12-2)13-3)5-6-14-9(7)11/h5-6,10H,4H2,1-3H3 |

InChI Key |

XXSTZWDTBSVTNX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=COC1=O)C(OC)OC |

Origin of Product |

United States |

Reactivity Profiles and Transformational Chemistry of 4 Dimethoxymethyl 3 Ethyl 2h Pyran 2 One

Electrophilic Aromatic Substitution Patterns on the 2H-Pyran-2-one Ring

The 2H-pyran-2-one ring, while a cyclic unsaturated lactone, exhibits a degree of aromatic character, making it susceptible to electrophilic substitution reactions. smolecule.com Generally, these substitutions, such as nitration, sulfonation, and halogenation, selectively occur at the C-3 and C-5 positions, which are activated by the ring oxygen. smolecule.com

For 4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one, the C-3 position is already occupied by an ethyl group. Therefore, electrophilic attack would be directed primarily to the C-5 position. The ethyl group at C-3 is an electron-donating group, which would further activate the ring towards electrophilic attack, potentially enhancing the reactivity at the C-5 position. The dimethoxymethyl group at C-4, being electron-withdrawing, would have a deactivating effect, but the influence of the ring oxygen and the C-3 ethyl group is expected to dominate the regioselectivity for the C-5 position.

Nucleophilic Attack and Ring Transformations of 2H-Pyran-2-one Systems

The 2H-pyran-2-one nucleus is inherently electron-deficient due to the carbonyl group, making it vulnerable to nucleophilic attack. smolecule.com The primary electrophilic centers in the ring are the C-2, C-4, and C-6 positions. smolecule.comresearchgate.net The interaction with nucleophiles often leads to complex reaction cascades involving ring opening and subsequent rearrangements, providing pathways to a variety of new molecular structures. smolecule.comresearchgate.net

In the case of this compound, the C-4 position is substituted, but still remains an electrophilic site. The carbonyl carbon (C-2) and the C-6 position are particularly susceptible to nucleophilic addition. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Ring Opening and Rearrangement Pathways

The reaction of 2H-pyran-2-ones with various nucleophiles typically initiates with an attack at one of the electrophilic carbon centers (C-2, C-4, or C-6), leading to the opening of the lactone ring. smolecule.comresearchgate.net This ring-opening is a common pathway when pyran-2-ones are treated with nucleophiles like amines, hydrazines, and hydroxylamine (B1172632). researchgate.netmdpi.com

For instance, the reaction with amines or ammonia (B1221849) can lead to the formation of pyridones or open-chain amides, depending on the subsequent cyclization possibilities of the intermediate. researchgate.net With this compound, a nucleophilic attack could lead to a flexible open-chain intermediate that can then undergo various intramolecular reactions. smolecule.com The presence of the dimethoxymethyl group offers an additional site for chemical transformation, for example, hydrolysis under acidic conditions to an aldehyde, which could participate in subsequent cyclizations.

Formation of Novel Heterocyclic and Carbocyclic Systems

The true synthetic utility of 2H-pyran-2-ones is demonstrated in their conversion into a wide array of other cyclic systems. smolecule.comresearchgate.net These transformations are powerful methods for constructing complex molecules from relatively simple precursors. researchgate.net The intermediates formed from the initial nucleophilic attack and ring-opening can cyclize in different ways to form new heterocyclic or carbocyclic rings. smolecule.com

The reaction with dinucleophiles is particularly fruitful. For example, hydrazines can react with the pyran-2-one system to form pyridazinones or pyrazoles. smolecule.comresearchgate.net Similarly, hydroxylamine can yield isoxazoles, and reagents like o-phenylenediamine (B120857) can lead to the formation of benzodiazepines. researchgate.net The specific structure of this compound, with its unique substitution pattern, would influence the structure of the resulting cyclic products, offering a pathway to novel, highly substituted heterocyclic frameworks.

| Nucleophile | General Product Class from 2H-Pyran-2-one Systems | Potential Product from this compound |

|---|---|---|

| Ammonia/Primary Amines | Pyridones, Open-chain amides researchgate.net | Substituted Pyridones |

| Hydrazine (B178648) | Pyrazolones, Pyridazinones smolecule.comresearchgate.net | Substituted Pyrazolones or Pyridazinones |

| Hydroxylamine | Isoxazoles, Isoxazolones researchgate.netbeilstein-journals.org | Substituted Isoxazolones |

| o-Phenylenediamine | Benzodiazepines researchgate.net | Substituted Benzodiazepine derivatives |

| C-Nucleophiles (e.g., Enolates) | Carbocyclic rings (e.g., benzene (B151609) derivatives) smolecule.com | Highly substituted aromatic or carbocyclic systems |

Diels-Alder Cycloaddition Reactions as Diene Components

2H-Pyran-2-ones are versatile dienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. chim.itnist.gov This reactivity provides a powerful route to construct six-membered rings. nist.gov In these reactions, the pyran-2-one acts as the 4π-electron component, reacting with a 2π-electron component, the dienophile. amazonaws.com A common feature of these reactions is the initial formation of a bicyclic lactone adduct which often eliminates carbon dioxide to yield a cyclohexadiene or an aromatic product. chim.it

Unsubstituted 2H-pyran-2-ones are generally considered electron-rich dienes and therefore react most efficiently with electron-poor dienophiles. chim.it The ethyl group at the C-3 position of this compound would further enhance its electron-rich character, increasing its reactivity in normal-electron-demand Diels-Alder reactions.

Stereoselectivity in Cycloadditions

The Diels-Alder reaction is a stereospecific process where the stereochemistry of the reactants is preserved in the product. Cyclic dienes, like the 2H-pyran-2-one system, typically yield bicyclic products where the dienophile can approach from two different faces, leading to endo or exo diastereomers. In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions.

For this compound, the substituents at C-3 and C-4 will sterically influence the approach of the dienophile, affecting the endo/exo selectivity of the resulting cycloadduct. The bulky dimethoxymethyl group at C-4 could potentially favor the formation of the less sterically hindered cycloadduct. Asymmetric Diels-Alder reactions using chiral catalysts can also be employed to achieve high levels of diastereoselectivity and enantioselectivity.

High-Pressure and Microwave-Assisted Cycloadditions

Diels-Alder reactions, particularly those with reluctant dienes or dienophiles, can be facilitated by non-conventional energy sources. High-pressure conditions can accelerate the reaction by favoring the more compact transition state, often leading to improved yields and selectivities.

Microwave irradiation has emerged as a highly effective method for promoting Diels-Alder reactions of 2H-pyran-2-ones. Microwave heating can dramatically reduce reaction times from days or hours to minutes and often results in higher yields compared to conventional heating. These techniques are particularly valuable for synthesizing functionalized bicyclic systems and for subsequent aromatization reactions to form substituted aromatic compounds. chim.it For a substrate like this compound, these methods could provide efficient access to complex cycloadducts that might be difficult to obtain under standard thermal conditions.

| Dienophile Type | General Initial Adduct | Typical Final Product after CO₂ Extrusion | Reference |

|---|---|---|---|

| Alkynes | 2-Oxabicyclo[2.2.2]octa-5,7-diene | Substituted Benzenes/Anilines | chim.it |

| Alkenes (e.g., Maleimides) | 2-Oxabicyclo[2.2.2]oct-5-ene | Substituted Cyclohexenes or Cyclohexadienes | chim.it |

| Vinyl Ethers | Substituted 2-Oxabicyclo[2.2.2]oct-5-ene | Substituted Benzenes (after elimination) | chim.it |

Reactions of the Dimethoxymethyl Group within the Pyranone System

The dimethoxymethyl group, an acetal (B89532), at the C4 position of the pyranone ring is a key reactive site, primarily through its deprotection to the corresponding aldehyde. This transformation unlocks a variety of subsequent reactions.

Hydrolysis and Acetals Exchange Reactions

The dimethoxymethyl group can be readily hydrolyzed under acidic conditions to yield 4-formyl-3-ethyl-2H-pyran-2-one. This reaction is a standard acetal deprotection and is typically carried out in the presence of an acid catalyst and water. chim.it The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxonium ion. Subsequent nucleophilic attack by water and deprotonation yields the hemiacetal, which then eliminates the second molecule of methanol to afford the aldehyde. chim.itacs.org

Acetal exchange, or transacetalation, is another important transformation. In this reaction, the dimethoxymethyl group is reacted with a diol, typically in the presence of an acid catalyst, to form a cyclic acetal. This process is driven by the formation of a thermodynamically more stable cyclic system, often a five- or six-membered ring. acs.org For instance, reaction with ethane-1,2-diol would yield the corresponding 1,3-dioxolane (B20135) derivative. This transformation is also reversible and proceeds through a similar oxonium ion intermediate.

Table 1: Hydrolysis and Acetal Exchange of this compound

| Reaction Type | Reagents & Conditions | Product |

| Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | 4-Formyl-3-ethyl-2H-pyran-2-one |

| Acetal Exchange | Diol (e.g., ethane-1,2-diol), Acid catalyst (e.g., p-TsOH) | 4-(1,3-Dioxolan-2-yl)-3-ethyl-2H-pyran-2-one |

Participation in Cascade and One-Pot Transformations

The in situ generation of 4-formyl-3-ethyl-2H-pyran-2-one via hydrolysis of the dimethoxymethyl group opens up possibilities for its participation in cascade and one-pot reactions. The aldehyde functionality is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

One plausible cascade reaction involves the initial hydrolysis of the acetal followed by a Knoevenagel condensation with an active methylene (B1212753) compound. For example, reaction with malononitrile (B47326) in the presence of a base would lead to the formation of a 2-amino-3-cyano-4-(3-ethyl-2-oxo-2H-pyran-4-yl)prop-1-ene-1-carbonitrile derivative. Such sequences are valuable for the rapid construction of complex molecular architectures from simple precursors. nih.gov

Furthermore, multicomponent reactions (MCRs) involving the in situ formed aldehyde are a powerful tool in synthetic chemistry. nih.gov A one-pot reaction of this compound with an amine and a nucleophile, under acidic conditions to first generate the aldehyde and then an iminium ion, could lead to a variety of heterocyclic systems. For instance, a Povarov-type reaction with an aniline (B41778) and a dienophile could potentially yield complex quinoline (B57606) derivatives fused to the pyranone ring.

Table 2: Potential Cascade and One-Pot Reactions

| Reaction Name | Key Reagents | Potential Product Class |

| Knoevenagel Condensation Cascade | Active methylene compound (e.g., malononitrile), Base | Substituted vinylpyranones |

| Povarov-type Reaction | Aniline, Dienophile, Lewis or Brønsted acid | Fused quinoline-pyranone systems |

| Biginelli-type Reaction | Urea, β-Ketoester, Acid catalyst | Dihydropyrimidinone-fused pyranones |

Transformations of the Ethyl Substituent

The ethyl group at the C3 position of the pyranone ring is generally less reactive than the dimethoxymethyl group. However, under specific conditions, it can undergo transformations. The reactivity of such alkyl groups on a pyranone ring is not extensively documented, but analogies can be drawn from the reactivity of alkyl groups on other heterocyclic and aromatic systems.

Potential transformations could include free-radical halogenation at the benzylic-like position of the ethyl group, which would be the methylene (-CH2-) group adjacent to the pyranone ring. This would require radical initiators such as N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator like AIBN. The resulting halogenated product could then serve as a precursor for further functionalization through nucleophilic substitution or elimination reactions.

Oxidation of the ethyl group is another possibility, although it would likely require harsh conditions that might also affect the pyranone ring. Strong oxidizing agents could potentially oxidize the ethyl group to an acetyl group or even a carboxylic acid, though chemoselectivity would be a significant challenge.

It is important to note that these potential transformations are speculative and would require experimental validation due to the lack of specific literature precedents for this particular substrate.

Mechanistic Investigations and Computational Studies of 4 Dimethoxymethyl 3 Ethyl 2h Pyran 2 One Reactivity

Proposed Reaction Mechanisms for Synthetic Routes and Transformations

The 2H-pyran-2-one core is a versatile scaffold in organic synthesis, and its derivatives undergo a variety of transformations. While specific mechanistic studies on 4-(dimethoxymethyl)-3-ethyl-2H-pyran-2-one are not extensively documented, plausible reaction mechanisms can be inferred from studies on analogous 2H-pyran-2-one systems. The reactivity of these systems is characterized by the presence of both electrophilic and nucleophilic centers. mdpi.com

The primary electrophilic sites in 2H-pyran-2-one derivatives are typically the carbon atoms at positions 2, 4, and 6, making them susceptible to nucleophilic attack. Conversely, the carbon at the 5-position often behaves as a nucleophilic center. mdpi.com

Common transformations of the 2H-pyran-2-one ring include:

Ring-opening and Rearrangement Reactions: Nucleophilic attack at the C2, C4, or C6 positions can lead to the opening of the lactone ring. The resulting intermediates can then undergo rearrangements to form new heterocyclic or carbocyclic systems. For instance, reactions with nitrogen nucleophiles like hydrazine (B178648) can lead to the formation of pyridazine (B1198779) derivatives.

Diels-Alder Reactions: The diene system within the pyran-2-one ring can participate in [4+2] cycloaddition reactions, serving as a powerful tool for the construction of complex polycyclic molecules.

Electrophilic Substitution: Reactions such as nitration, sulfonation, and halogenation typically occur at the C3 and C5 positions, reflecting the aromatic character of the pyran-2-one ring. mdpi.com

Transformations involving Substituents: The dimethoxymethyl group at the C4 position is an acetal (B89532), which can be hydrolyzed under acidic conditions to reveal an aldehyde functionality. This aldehyde can then participate in a wide range of subsequent reactions, such as condensations and oxidations, further diversifying the molecular architecture. The ethyl group at the C3 position is generally less reactive but can influence the electronic properties and steric environment of the ring.

A plausible synthetic route to this compound could involve the condensation of a suitable β-keto ester with a reagent that introduces the dimethoxymethyl functionality, followed by cyclization.

Role of Catalysts and Reagents in Directing Reaction Pathways

Catalysts and reagents play a pivotal role in controlling the outcome of reactions involving 2H-pyran-2-one derivatives. The choice of catalyst can influence selectivity, reaction rates, and even the type of transformation that occurs.

Acid and Base Catalysis: Acid catalysts are often employed for the hydrolysis of acetal groups, such as the dimethoxymethyl group in the target molecule, to unmask the corresponding aldehyde. Basic conditions, on the other hand, are frequently used to promote condensation reactions and ring transformations. For example, the use of powdered potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) has been shown to mediate the synthesis of 2H-pyran-2-ones from ethyl 2-cyano-3,3-bis(methylthio)acrylate and aromatic ketones. acs.org

Metal Catalysis: Transition metal catalysts, particularly palladium, are instrumental in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) involving halogenated pyran-2-ones, allowing for the introduction of various substituents onto the pyran ring. While the target molecule is not halogenated, such catalytic systems are crucial for the synthesis of more complex analogs.

Organocatalysis: In recent years, organocatalysts have emerged as powerful tools in heterocyclic synthesis. For instance, N-heterocyclic carbenes (NHCs) have been successfully used to catalyze the [4+2] annulation of α,β-unsaturated aldehydes with other partners to afford 3,4-dihydropyran-2-ones. nih.gov Such methodologies could potentially be adapted for the synthesis of this compound.

The specific reagents used in a reaction dictate the nature of the transformation. For example, the use of a strong reducing agent like lithium aluminum hydride would likely reduce the ester functionality of the lactone ring, while a milder reagent like diisobutylaluminium hydride (DIBAL-H) might selectively reduce the ester to a lactol.

Computational Chemistry Approaches for Reactivity Prediction

To gain a deeper, quantitative understanding of the reactivity of this compound, computational chemistry methods are invaluable. These approaches can elucidate the electronic structure and predict the most likely sites for reaction.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net For pyran-2-one derivatives, DFT calculations can provide optimized geometries, vibrational frequencies, and electronic properties such as orbital energies. acs.orgresearchgate.net These calculations are crucial for understanding the stability and reactivity of the molecule. For instance, DFT studies on similar heterocyclic systems have been used to determine the relative energies of different tautomers and to predict the most stable conformation.

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. acs.orgresearchgate.net The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For a molecule like this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen of the lactone and the oxygens of the dimethoxymethyl group, indicating their Lewis basicity. Regions of positive potential would be expected near the hydrogen atoms.

Average Local Ionization Energy (ALIE) surfaces provide another way to identify reactive sites, specifically those susceptible to electrophilic attack. Lower ALIE values indicate regions where it is easiest to remove an electron, corresponding to the most nucleophilic sites. In pyran-2-one systems, the lowest ALIE values are often found above the plane of the aromatic ring, indicating its susceptibility to electrophilic addition. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

For this compound, the distribution and energy of the HOMO and LUMO would be key determinants of its reactivity. The HOMO is likely to be located on the pyran-2-one ring system, particularly at the C5 position and potentially involving the oxygen atoms, making these sites nucleophilic. The LUMO would be expected to have significant contributions from the C2, C4, and C6 positions of the pyran-2-one ring, rendering them electrophilic. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a smaller gap suggests higher reactivity. Computational studies on analogous systems often calculate these orbital energies and their spatial distributions to rationalize observed reaction outcomes.

Strategic Applications of 4 Dimethoxymethyl 3 Ethyl 2h Pyran 2 One As a Synthetic Building Block

Precursor to Diversely Substituted Heterocyclic Systems

The 2H-pyran-2-one scaffold is a well-established precursor for a variety of heterocyclic compounds through reactions that often involve the opening of the pyran ring by nucleophiles, followed by cyclization. mdpi.comnih.gov The presence of the dimethoxymethyl group at the 4-position and an ethyl group at the 3-position of 4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one provides additional functional handles for creating a wide array of substituted heterocycles.

The reaction of 2H-pyran-2-ones with nitrogen-based nucleophiles is a powerful method for the synthesis of various nitrogen-containing heterocycles, such as pyridinones, pyridazines, and pyrazoles. mdpi.comnih.govbeilstein-journals.org In the case of this compound, the reaction typically proceeds via a nucleophilic attack at the C2 or C6 position of the pyran-2-one ring, leading to ring opening and subsequent intramolecular condensation to form the new heterocyclic system.

The dimethoxymethyl group can be hydrolyzed under acidic conditions to reveal a formyl group, which can then participate in cyclization reactions. Alternatively, the acetal (B89532) can be carried through several synthetic steps and deprotected at a later stage, offering strategic flexibility.

Pyridinone Derivatives: Reaction with primary amines or ammonia (B1221849) can lead to the formation of substituted pyridin-2-ones. The reaction pathway involves the initial formation of an enamine, followed by ring-opening of the lactone and subsequent cyclization. The ethyl group at the 3-position and the latent formyl group at the 4-position of the original pyranone become key substituents on the resulting pyridinone ring.

Pyridazine (B1198779) and Pyrazole Derivatives: The use of hydrazine (B178648) and its derivatives as nucleophiles opens pathways to the synthesis of pyridazinones and pyrazoles. nih.govnih.gov The reaction with hydrazine would involve the formation of a hydrazone, followed by ring transformation to yield a pyridazinone. Substituted hydrazines can be employed to introduce further diversity into the final products. For the synthesis of pyrazoles, the reaction conditions can be tailored to favor the formation of the five-membered heterocyclic ring. mdpi.com

Table 1: Illustrative Synthesis of Nitrogen-Containing Heterocycles from a Generic 4-Substituted-3-ethyl-2H-pyran-2-one Precursor

| Entry | Nitrogen Nucleophile | Product Heterocycle | Reaction Conditions (Illustrative) | Yield (%) |

| 1 | Ammonia | 3-Ethyl-4-formyl-pyridin-2(1H)-one | 1. NH₃, EtOH, reflux; 2. H₃O⁺ | 75 |

| 2 | Methylamine | 3-Ethyl-1-methyl-4-formyl-pyridin-2(1H)-one | 1. CH₃NH₂, MeOH, rt; 2. H₃O⁺ | 82 |

| 3 | Hydrazine Hydrate | 6-Ethyl-5-formyl-2H-pyridazin-3-one | N₂H₄·H₂O, AcOH, reflux | 68 |

| 4 | Phenylhydrazine | 6-Ethyl-5-formyl-2-phenyl-2H-pyridazin-3-one | PhNHNH₂, EtOH, reflux | 71 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the general reactivity of 2H-pyran-2-ones, as specific experimental data for this compound was not found in the searched literature.

The 2H-pyran-2-one moiety can also serve as a template for the synthesis of other oxygen-containing heterocycles. beilstein-journals.org These transformations can occur through various mechanisms, including intramolecular cyclizations and rearrangement reactions. The dimethoxymethyl group is particularly valuable in this context, as its hydrolysis to an aldehyde provides an electrophilic center for intramolecular reactions.

For instance, reduction of the C5-C6 double bond followed by strategic manipulation of the substituents could set the stage for the formation of furan (B31954) or other pyran derivatives. The ethyl group can influence the stereochemical outcome of these transformations.

Table 2: Potential Transformations to Other Oxygen-Containing Heterocycles

| Entry | Reaction Type | Potential Product | Key Reagents (Illustrative) |

| 1 | Intramolecular Aldol (B89426) | Furo[3,4-c]pyran-one derivative | 1. H₂/Pd-C; 2. H₃O⁺; 3. Base |

| 2 | Baeyer-Villiger Oxidation | Substituted oxepine-dione derivative | m-CPBA |

| 3 | Diels-Alder Reaction | Bicyclic ether derivative | Maleic anhydride, heat |

Note: This table presents potential synthetic pathways. Specific experimental validation for this compound is not available in the searched literature.

Intermediate in the Formation of Complex Organic Architectures

The unique combination of functional groups in this compound makes it an attractive intermediate for the synthesis of more complex molecules, including natural products and their analogues. nih.gov The pyran-2-one ring can be viewed as a masked 1,5-dicarbonyl system, which can be unraveled under specific conditions to participate in a variety of carbon-carbon bond-forming reactions.

The dimethoxymethyl group serves as a protected aldehyde, which is a crucial functional group in many complex synthetic targets. This protection allows for the selective reaction of other parts of the molecule before revealing the aldehyde for subsequent transformations.

Integration into Multi-Step Synthetic Sequences

In a multi-step synthesis, the strategic introduction of a building block like this compound can significantly streamline the synthetic route. The latent aldehyde functionality circumvents potential side reactions that a free aldehyde might undergo in earlier steps of a synthesis.

For example, the pyran-2-one could be subjected to reactions that modify the ethyl group or the C5-C6 double bond. Following these transformations, the acetal can be hydrolyzed to the aldehyde, which can then be used in a variety of reactions such as Wittig reactions, aldol condensations, or reductive aminations to further elaborate the molecular structure. This strategic unmasking of reactivity is a cornerstone of modern synthetic planning.

Future Perspectives in the Research of 4 Dimethoxymethyl 3 Ethyl 2h Pyran 2 One

Development of Novel and Sustainable Synthetic Protocols

The synthesis of pyran-2-ones has evolved significantly, with a growing emphasis on green and sustainable methodologies. eurekaselect.comnih.gov Future work on 4-(dimethoxymethyl)-3-ethyl-2H-pyran-2-one will likely move beyond traditional multi-step sequences, which often involve harsh reagents and generate significant waste. The focus will shift towards one-pot multicomponent reactions (MCRs) and the use of eco-friendly catalysts. nih.govrsc.org

Heterogeneous catalysts, prized for their reusability and operational simplicity, are expected to feature prominently in new synthetic routes. nih.gov For instance, the development of solid-supported acid or base catalysts could facilitate the condensation reactions necessary to construct the pyran-2-one ring, potentially from simple, readily available precursors. The application of microwave-assisted organic synthesis (MAOS) also presents a promising avenue for accelerating reaction times and improving yields under solvent-free or aqueous conditions. eurekaselect.com

A key objective will be to design synthetic pathways that are not only efficient but also atom-economical. N-heterocyclic carbene (NHC) organocatalysis has emerged as a powerful tool for the construction of functionalized 2H-pyran-2-ones through [3+3] annulation reactions. mdpi.comnih.gov Adapting these NHC-catalyzed protocols to incorporate precursors bearing the dimethoxymethyl and ethyl functionalities could provide a highly regioselective and mild route to the target compound.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Precursors/Reagents |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. | Aldehydes, β-ketoesters, active methylene (B1212753) compounds. rsc.org |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification, environmentally benign. nih.gov | Solid acids/bases, metal-organic frameworks (MOFs). |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for solvent-free conditions. eurekaselect.com | Applicable to various condensation and cyclization reactions. |

| N-Heterocyclic Carbene (NHC) Catalysis | High regioselectivity, mild reaction conditions, metal-free. nih.gov | Alkynyl esters, enolizable ketones. |

Exploration of Undiscovered Reactivity and Transformation Pathways

The 2H-pyran-2-one ring is a versatile platform for a wide array of chemical transformations, acting as a diene in cycloaddition reactions and being susceptible to nucleophilic attack at several positions. clockss.org The specific substituents of this compound are expected to modulate its reactivity in intriguing ways, opening up avenues for new discoveries.

The dimethoxymethyl group, a protected aldehyde, is a key feature. Future research will likely explore its controlled deprotection and subsequent in-situ reactions. This could lead to novel tandem or domino reactions where the newly formed aldehyde participates in intramolecular cyclizations or condensations, yielding complex polycyclic structures.

The electron-donating nature of the ethyl group at the 3-position and the alkoxy-like character of the dimethoxymethyl group at the 4-position will influence the dienophilic and electrophilic character of the pyran-2-one ring. researchgate.net This could be exploited in Diels-Alder reactions with a range of dienophiles, potentially leading to highly substituted and stereochemically complex bicyclic lactones. The inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkynes is another area ripe for exploration, offering a pathway to novel aromatic and heteroaromatic systems. nih.govrsc.org

Furthermore, the reaction of the pyran-2-one core with various nucleophiles (carbon, nitrogen, oxygen, and sulfur-based) is a well-established route to a diverse range of heterocyclic compounds through ring-opening and rearrangement cascades. researchgate.netclockss.orgresearchgate.net Systematic investigation of these reactions with this compound could lead to the discovery of new transformation pathways and the synthesis of novel heterocyclic scaffolds.

Advanced Mechanistic Elucidation through Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and rationally designing new ones. The integration of advanced spectroscopic techniques and computational chemistry will be instrumental in achieving this.

In-situ spectroscopic methods, such as ReactIR and process NMR, can provide real-time monitoring of reaction kinetics and the detection of transient intermediates. This data is invaluable for understanding the stepwise formation of the pyran-2-one ring in multicomponent reactions or for tracking the progress of complex rearrangements.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms at the molecular level. mdpi.comnih.govnih.govresearchgate.net Future studies will undoubtedly employ DFT calculations to:

Map the potential energy surfaces of key reactions to identify transition states and intermediates.

Elucidate the role of catalysts in lowering activation barriers.

Predict the regioselectivity and stereoselectivity of cycloaddition and nucleophilic addition reactions.

Calculate spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) to aid in the structural characterization of novel products.

By combining experimental and computational approaches, a comprehensive picture of the reactivity of this compound can be developed, paving the way for more predictable and efficient synthetic applications.

Expansion of Synthetic Utility in Complex Molecule Synthesis

The inherent functionality of this compound makes it an attractive building block for the synthesis of more complex and biologically relevant molecules. nih.gov The pyran-2-one core is a feature of numerous natural products with a wide range of biological activities. researchgate.net

Future research will likely focus on utilizing this compound as a versatile synthon in the total synthesis of natural products or in the construction of libraries of compounds for drug discovery. The latent aldehyde functionality in the dimethoxymethyl group, combined with the other reactive sites on the pyran-2-one ring, offers multiple handles for elaboration.

For example, the pyran-2-one can serve as a precursor to substituted aromatic compounds through cycloaddition-elimination sequences. The ethyl and protected aldehyde groups can be further functionalized to introduce additional complexity and stereocenters. The development of stereoselective transformations of this building block will be a key area of focus, enabling the synthesis of enantiomerically pure target molecules.

The potential applications of the resulting complex molecules are vast, spanning from pharmaceuticals to materials science. The exploration of this compound as a starting material for the synthesis of novel bioactive compounds is a particularly exciting prospect.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization reactions involving ketone or ester precursors. For example, condensation of ethyl acetoacetate with dimethoxymethyl-substituted aldehydes under basic conditions (e.g., KOH/EtOH) may yield the pyranone core. Optimizing reaction parameters (temperature, solvent polarity, and catalyst) is critical for yield improvement. Parallel monitoring via TLC or HPLC ensures intermediate stability .

- Key Variables : Adjusting stoichiometry of dimethoxymethyl precursors and controlling cyclization pH (e.g., using acetic acid) minimizes side products like unreacted diketones .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify substituents (e.g., dimethoxymethyl at C4 and ethyl at C3). Coupling constants in H NMR confirm pyranone ring conformation.

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., CHO) and detects isotopic patterns .

- IR : Peaks at ~1720 cm (C=O stretch) and ~1100 cm (C-O-C from dimethoxymethyl) confirm functional groups .

Q. What safety protocols are essential when handling this compound?

- Guidelines : Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste should be segregated and treated as hazardous organic material due to potential ecotoxicity .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

- Methodology : Compare datasets across studies for consistency in chemical shifts (e.g., dimethoxymethyl proton signals at δ 3.2–3.5 ppm). If discrepancies exist, re-examine sample purity via HPLC or recrystallization. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference with computational predictions (DFT for C NMR) to validate assignments .

Design a crystallization strategy for X-ray diffraction analysis of this compound.

- Methodology :

- Solvent Selection : Use mixed solvents (e.g., EtOH/water) for slow evaporation to grow single crystals.

- Data Collection : Employ SHELXL for structure refinement. Address potential twinning or disorder by collecting high-resolution data (≤ 0.8 Å). Validate H-atom positions using difference Fourier maps .

Q. How do the dimethoxymethyl and ethyl substituents influence the compound’s reactivity in ring-opening reactions?

- Methodology : Perform kinetic studies under nucleophilic (e.g., hydroxide) or electrophilic conditions. Compare with analogs lacking substituents (e.g., 4-H-pyran-2-one). The dimethoxymethyl group may sterically hinder nucleophilic attack at C2, while the ethyl group could stabilize transition states via hyperconjugation. Computational modeling (DFT) predicts charge distribution and reactive sites .

Q. What computational approaches predict the stability and tautomeric behavior of this compound?

- Methodology : Use Gaussian or ORCA software for DFT calculations. Analyze tautomeric equilibria (e.g., enol vs. keto forms) by comparing Gibbs free energies. Solvent effects (PCM model) refine predictions. Validate with experimental UV-Vis spectra to correlate theoretical and observed λ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.